molecular formula C14H12O B13123570 1-(Naphthalen-2-yl)but-3-en-1-one

1-(Naphthalen-2-yl)but-3-en-1-one

Cat. No.: B13123570
M. Wt: 196.24 g/mol
InChI Key: RTURFGBHZQDIHS-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)but-3-en-1-one is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring attached to a butenone moiety, making it a compound of interest in various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)but-3-en-1-one typically involves the reaction of naphthalene with butenone under specific conditions. One common method is the Friedel-Crafts acylation, where naphthalene reacts with butenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)but-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield naphthalen-2-ylbutanol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Naphthalen-2-ylbutanol.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-(Naphthalen-2-yl)but-3-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic addition and substitution reactions. Its biological activity may be attributed to its ability to interact with cellular components, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

  • 1-(Naphthalen-2-yl)but-2-en-1-one
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Comparison: 1-(Naphthalen-2-yl)but-3-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

1-naphthalen-2-ylbut-3-en-1-one

InChI

InChI=1S/C14H12O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h2-4,6-10H,1,5H2

InChI Key

RTURFGBHZQDIHS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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